molecular formula C23H43NS2Sn B14231573 1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- CAS No. 429679-42-5

1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-

Katalognummer: B14231573
CAS-Nummer: 429679-42-5
Molekulargewicht: 516.4 g/mol
InChI-Schlüssel: DTWKKBRWCZDVRJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- is a complex organic compound that features a butanamine backbone with a thioxo group and a tricyclohexylstannyl group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- typically involves multiple steps, including the formation of the butanamine backbone and the subsequent introduction of the thioxo and tricyclohexylstannyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the butanamine backbone.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of 1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Butanamine, N-methyl-: A simpler analog with a methyl group instead of the thioxo and tricyclohexylstannyl groups.

    1-Butanamine: The basic structure without any additional functional groups.

    N,N-Dimethyl-1-butanamine: A derivative with two methyl groups attached to the nitrogen atom.

Uniqueness

1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- is unique due to its complex structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

429679-42-5

Molekularformel

C23H43NS2Sn

Molekulargewicht

516.4 g/mol

IUPAC-Name

tricyclohexylstannyl N-butylcarbamodithioate

InChI

InChI=1S/3C6H11.C5H11NS2.Sn/c3*1-2-4-6-5-3-1;1-2-3-4-6-5(7)8;/h3*1H,2-6H2;2-4H2,1H3,(H2,6,7,8);/q;;;;+1/p-1

InChI-Schlüssel

DTWKKBRWCZDVRJ-UHFFFAOYSA-M

Kanonische SMILES

CCCCNC(=S)S[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.